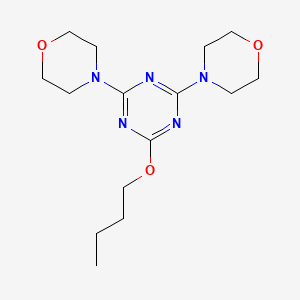![molecular formula C15H17N3O3 B4666825 N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4666825.png)
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as A-804598, is a selective antagonist of P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family and plays a crucial role in inflammation, immune response, and pain perception. A-804598 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide selectively inhibits P2X7 receptor-mediated responses by binding to the receptor's allosteric site. P2X7 receptor activation leads to the formation of a non-selective pore in the cell membrane, allowing the influx of large molecules, including pro-inflammatory cytokines. N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide prevents the formation of this pore, leading to a reduction in cytokine release and inflammation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In a study conducted by Donnelly-Roberts et al., N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide was found to reduce the release of interleukin-1β, a pro-inflammatory cytokine, in human monocytes. N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its high selectivity for P2X7 receptor and its ability to reduce inflammation and cytokine release. However, N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide. One potential direction is the investigation of its therapeutic potential in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have potential in reducing cancer cell proliferation, and further research could explore its potential as an anti-cancer agent. Additionally, the development of more potent and selective P2X7 receptor antagonists could lead to the development of more effective therapies for various diseases.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Honore et al., N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide was found to be effective in reducing chronic neuropathic pain in rats. The study demonstrated that N-[3-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide selectively inhibited P2X7 receptor-mediated responses and reduced the release of pro-inflammatory cytokines, leading to a reduction in pain perception.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-13-14(9(2)21-18-13)15(20)17-12-7-5-6-11(8-12)16-10(3)19/h5-8H,4H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPIWGUOBXLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B4666754.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4666767.png)
![N-(3,5-dimethylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4666768.png)
![2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4666783.png)
![diethyl 3-methyl-5-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4666784.png)

![5-methyl-1-(4-methylphenyl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666792.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4666801.png)
![4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)

![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B4666830.png)